2-(4-bromophenyl)-3-[(E)-(2-hydroxyphenyl)methylideneamino]-7-methyl-8H-imidazo[1,2-a]pyrimidin-5-one
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Overview
Description
2-(4-bromophenyl)-3-[(E)-(2-hydroxyphenyl)methylideneamino]-7-methyl-8H-imidazo[1,2-a]pyrimidin-5-one is a complex organic compound with a unique structure that combines several functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-bromophenyl)-3-[(E)-(2-hydroxyphenyl)methylideneamino]-7-methyl-8H-imidazo[1,2-a]pyrimidin-5-one typically involves multi-step reactions. One common method includes the condensation of 4-bromobenzaldehyde with 2-hydroxybenzaldehyde in the presence of a base to form the intermediate Schiff base. This intermediate is then reacted with 7-methyl-8H-imidazo[1,2-a]pyrimidin-5-one under specific conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(4-bromophenyl)-3-[(E)-(2-hydroxyphenyl)methylideneamino]-7-methyl-8H-imidazo[1,2-a]pyrimidin-5-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group under appropriate conditions.
Reduction: The imine group can be reduced to an amine.
Substitution: The bromine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone, while reduction of the imine group would produce an amine.
Scientific Research Applications
2-(4-bromophenyl)-3-[(E)-(2-hydroxyphenyl)methylideneamino]-7-methyl-8H-imidazo[1,2-a]pyrimidin-5-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Its unique properties make it useful in the development of new materials with specific characteristics.
Mechanism of Action
The mechanism of action of 2-(4-bromophenyl)-3-[(E)-(2-hydroxyphenyl)methylideneamino]-7-methyl-8H-imidazo[1,2-a]pyrimidin-5-one involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function. The specific pathways involved depend on the biological context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
2-(4-bromophenyl)imidazo[1,2-a]pyridine: Similar in structure but lacks the hydroxyl and imine groups.
2-(4-bromophenyl)-2-methylpropanoic acid: Contains a bromophenyl group but differs significantly in the rest of the structure.
Uniqueness
2-(4-bromophenyl)-3-[(E)-(2-hydroxyphenyl)methylideneamino]-7-methyl-8H-imidazo[1,2-a]pyrimidin-5-one is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity.
Properties
Molecular Formula |
C20H15BrN4O2 |
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Molecular Weight |
423.3 g/mol |
IUPAC Name |
2-(4-bromophenyl)-3-[(E)-(2-hydroxyphenyl)methylideneamino]-7-methyl-8H-imidazo[1,2-a]pyrimidin-5-one |
InChI |
InChI=1S/C20H15BrN4O2/c1-12-10-17(27)25-19(22-11-14-4-2-3-5-16(14)26)18(24-20(25)23-12)13-6-8-15(21)9-7-13/h2-11,26H,1H3,(H,23,24)/b22-11+ |
InChI Key |
SCNMBDQJEFJLJA-SSDVNMTOSA-N |
Isomeric SMILES |
CC1=CC(=O)N2C(=C(N=C2N1)C3=CC=C(C=C3)Br)/N=C/C4=CC=CC=C4O |
Canonical SMILES |
CC1=CC(=O)N2C(=C(N=C2N1)C3=CC=C(C=C3)Br)N=CC4=CC=CC=C4O |
Origin of Product |
United States |
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